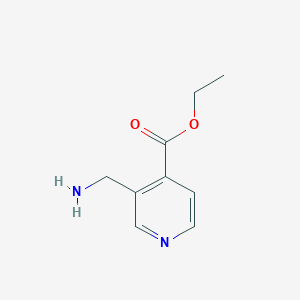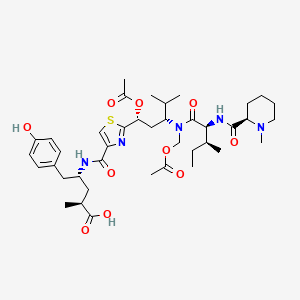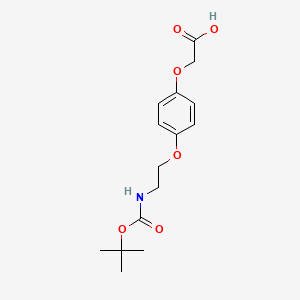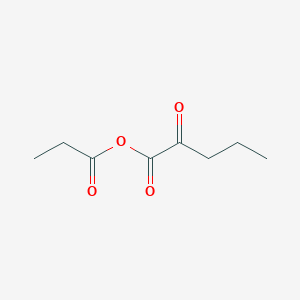
2-Oxopentanoic propionic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxopentanoic propionic anhydride is an organic compound with the molecular formula C8H10O4. It is a derivative of propionic anhydride and is known for its reactivity and utility in various chemical processes. This compound is used in organic synthesis and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxopentanoic propionic anhydride can be synthesized through several methods. One common method involves the reaction of propionic anhydride with 2-oxopentanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the thermal dehydration of propionic acid. This process is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to drive off the water and form the anhydride. The reaction is conducted at high temperatures to achieve maximum yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxopentanoic propionic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters and amides
Aplicaciones Científicas De Investigación
2-Oxopentanoic propionic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-oxopentanoic propionic anhydride involves its reactivity with nucleophiles. The compound reacts with nucleophiles to form stable intermediates, which then undergo further reactions to form the final products. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
Propionic anhydride: A simpler anhydride with similar reactivity.
Acetic anhydride: Another anhydride used in organic synthesis.
Succinic anhydride: A related compound with different reactivity and applications.
Uniqueness
2-Oxopentanoic propionic anhydride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
propanoyl 2-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-3-5-6(9)8(11)12-7(10)4-2/h3-5H2,1-2H3 |
Clave InChI |
MNRGIYXCFWVASY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(=O)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



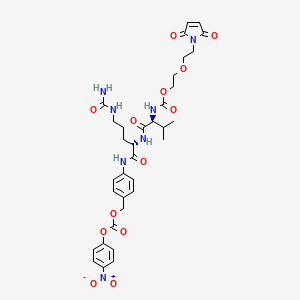
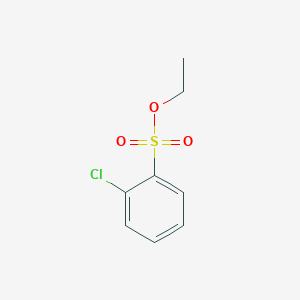
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
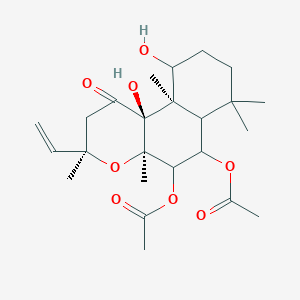
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
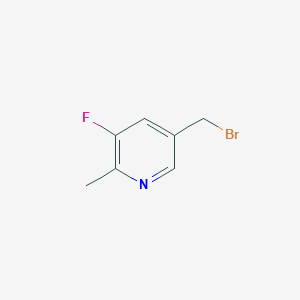
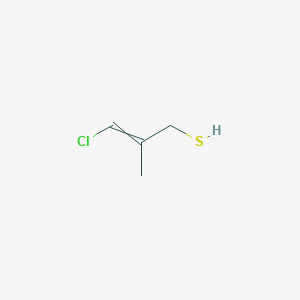
![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
